(1-Methyl-1h-benzimidazol-2-yl)methylamine

Catalog No.
S1941475
CAS No.
20028-40-4
M.F
C9H12N3+
M. Wt
162.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Methyl-1h-benzimidazol-2-yl)methylamine

CAS Number

20028-40-4

Product Name

(1-Methyl-1h-benzimidazol-2-yl)methylamine

IUPAC Name

(1-methylbenzimidazol-2-yl)methylazanium

Molecular Formula

C9H12N3+

Molecular Weight

162.21 g/mol

InChI

InChI=1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3/p+1

InChI Key

GFQZSGGPNZDNBC-UHFFFAOYSA-O

SMILES

CN1C2=CC=CC=C2N=C1CN

Canonical SMILES

CN1C2=CC=CC=C2N=C1C[NH3+]

Molecular Structure Analysis

The key feature of (1-Methyl-1H-benzimidazol-2-yl)methylamine is the benzimidazole ring. This five-membered heterocyclic aromatic ring system consists of carbon and nitrogen atoms []. Attached to this ring at the second position (C-2) is a methyl group (CH3) and a methylamine group (CH2NH2) at the first position (N-1). This combination of aromatic and amine functional groups might influence its chemical properties.


Chemical Reactions Analysis

  • Substitution reactions: The aromatic ring might undergo substitution reactions with electrophiles under acidic conditions. The presence of the electron-donating methyl group at C-2 may activate the ring for such reactions.
  • Nucleophilic addition reactions: The methylamine group can act as a nucleophile, potentially reacting with carbonyl groups (C=O) to form imines.

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

162.103122396 g/mol

Monoisotopic Mass

162.103122396 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-16

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